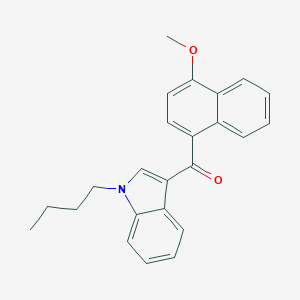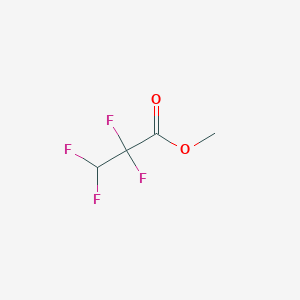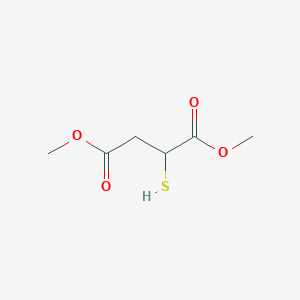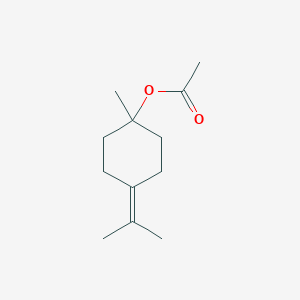
JWH 080
概要
説明
JWH 080は、中枢性カンナビノイド受容体1型(CB1)と末梢性カンナビノイド受容体2型(CB2)の両方に親和性を示す合成カンナビノイドです。これは、クレムソン大学のジョン・W・ハフマンとその研究チームによって開発されました。 この化合物は、主に法医学および研究目的で使用されており、人間の消費を目的としたものではありません .
作用機序
JWH 080は、カンナビノイド受容体CB1とCB2に結合することでその効果を発揮します。それは、これらの受容体において完全アゴニストとして作用し、アナンダミドなどの天然に存在するエンドカンナビノイドの効果を模倣します。 この結合は、細胞内シグナル伝達経路の活性化につながり、さまざまな生理学的および薬理学的効果をもたらします .
類似の化合物との比較
類似の化合物
JWH 018: 類似の構造を持つ別の合成カンナビノイドですが、アルキル鎖の長さが異なります。
JWH 019: JWH 018に似ていますが、インドール環上の置換パターンが異なります。
JWH 250: This compoundと比較して、異なるナフトイル基を含んでいます
独自性
This compoundは、その特定の置換パターンと、CB1とCB2の両方の受容体に対する高い親和性により、独自です。 これは、合成カンナビノイドがエンドカンナビノイド系に与える影響を研究するための貴重な化合物となっています .
生化学分析
Biochemical Properties
JWH 080 interacts with both the central CB1 receptor and the peripheral CB2 receptor . The binding affinity of this compound to these receptors is 5.6 nM and 2.2 nM respectively . The nature of these interactions is primarily through the binding of the compound to the active sites of these receptors, triggering a series of biochemical reactions.
Cellular Effects
It is known that the compound can initiate pathophysiological changes in many tissues which can be severe enough to damage the normal functionality of our body systems . The activation of CB1 and CB2 receptors by this compound can trigger many downstream signaling pathways, including oxidative stress, inflammation, and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the CB1 and CB2 receptors This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other biochemical reactions
Temporal Effects in Laboratory Settings
It is known that the compound has a high binding affinity to the CB1 and CB2 receptors , suggesting that it may have a rapid onset of action
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, adolescent mice acquired JWH-018 IVSA at the dose of 7.5 µg/kg/inf
Metabolic Pathways
The metabolic pathways of this compound involve monohydroxylation of the naphthalene ring system, the indole moiety, and the alkyl side chain . Other metabolic reactions include dihydroxylation, trihydroxylation, N-dealkylation, and carboxylation
準備方法
合成経路と反応条件
JWH 080の合成には、1-ブチル-1H-インドール-3-カルボン酸と4-メトキシ-1-ナフトイルクロリドの反応が含まれます。反応は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます。 生成物はその後、クロマトグラフィー技術を使用して精製されます .
工業生産方法
This compoundの具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室での合成プロセスを拡大することです。これには、反応条件の最適化、高純度出発物質の入手可能性の確保、および目的の製品品質を実現するための効率的な精製方法の実装が含まれます。
化学反応の分析
反応の種類
JWH 080は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります .
科学研究アプリケーション
This compoundには、次のようないくつかの科学研究アプリケーションがあります。
化学: ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などの分析方法の参照標準として使用されます。
生物学: カンナビノイド受容体との相互作用と、細胞シグナル伝達経路への潜在的な影響について研究されています。
医学: 医療用としては承認されていませんが、潜在的な治療効果について調査されています。
科学的研究の応用
JWH 080 has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: Studied for its interactions with cannabinoid receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, although it is not approved for medical use.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for research purposes
類似化合物との比較
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different alkyl chain length.
JWH 019: Similar to JWH 018 but with a different substitution pattern on the indole ring.
JWH 250: Contains a different naphthoyl group compared to JWH 080
Uniqueness
This compound is unique due to its specific substitution pattern and its high affinity for both CB1 and CB2 receptors. This makes it a valuable compound for studying the effects of synthetic cannabinoids on the endocannabinoid system .
特性
IUPAC Name |
(1-butylindol-3-yl)-(4-methoxynaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-4-15-25-16-21(18-10-7-8-12-22(18)25)24(26)20-13-14-23(27-2)19-11-6-5-9-17(19)20/h5-14,16H,3-4,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOAKRPGOLHODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441597 | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210179-44-5 | |
| Record name | JWH-080 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-080 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL385TU4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)


![(3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B157939.png)





